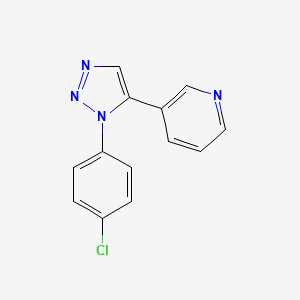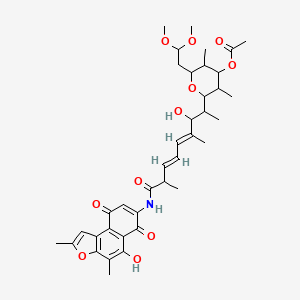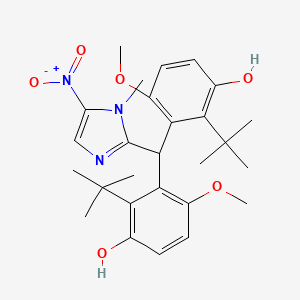
Phenol, 3,3'-((1-methyl-5-nitro-1H-imidazol-2-yl)methylene)bis(4-methoxy-2-(1,1-dimethylethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenol, 3,3’-((1-methyl-5-nitro-1H-imidazol-2-yl)methylene)bis(4-methoxy-2-(1,1-dimethylethyl)- is a complex organic compound that features a unique structure combining phenol and imidazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 3,3’-((1-methyl-5-nitro-1H-imidazol-2-yl)methylene)bis(4-methoxy-2-(1,1-dimethylethyl)- typically involves multi-step organic reactions. One common approach is the condensation reaction between a phenol derivative and an imidazole derivative under controlled conditions. The reaction often requires the presence of a catalyst and specific temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined in precise ratios. The reaction conditions are optimized to maximize yield and minimize by-products. Purification steps such as recrystallization or chromatography are employed to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
Phenol, 3,3’-((1-methyl-5-nitro-1H-imidazol-2-yl)methylene)bis(4-methoxy-2-(1,1-dimethylethyl)- undergoes various chemical reactions, including:
Oxidation: The phenol moiety can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amine.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or alkoxide ions are employed under basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenol derivatives.
Scientific Research Applications
Phenol, 3,3’-((1-methyl-5-nitro-1H-imidazol-2-yl)methylene)bis(4-methoxy-2-(1,1-dimethylethyl)- has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties such as high thermal stability and electrical conductivity.
Mechanism of Action
The mechanism of action of Phenol, 3,3’-((1-methyl-5-nitro-1H-imidazol-2-yl)methylene)bis(4-methoxy-2-(1,1-dimethylethyl)- involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The phenol moiety can participate in hydrogen bonding and other interactions with proteins and enzymes, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
Phenol, 4-methoxy-2-(1,1-dimethylethyl)-: Similar structure but lacks the imidazole moiety.
Imidazole, 1-methyl-5-nitro-: Contains the imidazole core but lacks the phenol and methoxy groups.
Uniqueness
Phenol, 3,3’-((1-methyl-5-nitro-1H-imidazol-2-yl)methylene)bis(4-methoxy-2-(1,1-dimethylethyl)- is unique due to its combination of phenol and imidazole moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
83940-42-5 |
|---|---|
Molecular Formula |
C27H35N3O6 |
Molecular Weight |
497.6 g/mol |
IUPAC Name |
2-tert-butyl-3-[(2-tert-butyl-3-hydroxy-6-methoxyphenyl)-(1-methyl-5-nitroimidazol-2-yl)methyl]-4-methoxyphenol |
InChI |
InChI=1S/C27H35N3O6/c1-26(2,3)23-15(31)10-12-17(35-8)20(23)22(25-28-14-19(29(25)7)30(33)34)21-18(36-9)13-11-16(32)24(21)27(4,5)6/h10-14,22,31-32H,1-9H3 |
InChI Key |
MHKOWDBRWYAGSA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C(C=CC(=C1C(C2=C(C=CC(=C2C(C)(C)C)O)OC)C3=NC=C(N3C)[N+](=O)[O-])OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


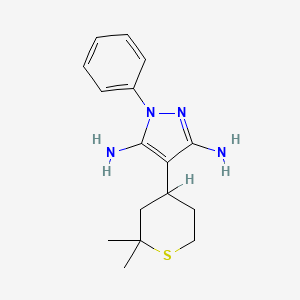

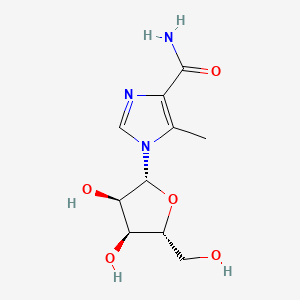
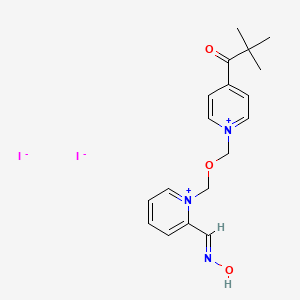

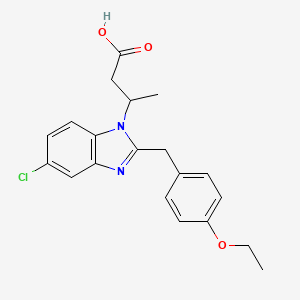
![N,N-dimethyl-2-[1-(2-nitrophenyl)-3,4-dihydroisoquinolin-3-yl]ethanamine;oxalic acid](/img/structure/B12749097.png)
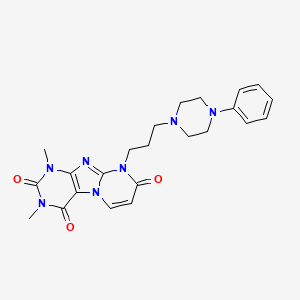
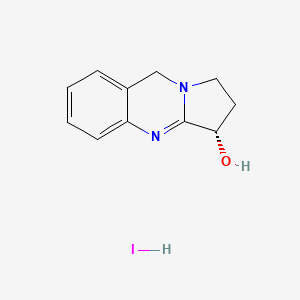
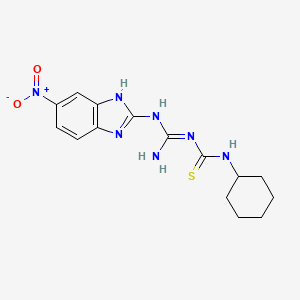
![benzoic acid;(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) (Z)-2-(4-chlorophenyl)-3-pyridin-4-ylprop-2-enoate](/img/structure/B12749130.png)
